Comparative mGluR1 Antagonist Potency: N-1-Adamantyl-2-Quinolinecarboxamide vs. Standard mGluR1 Antagonists
N-1-Adamantyl-2-quinolinecarboxamide exhibits a distinct potency profile as an mGluR1 antagonist when compared to well-established standard compounds. Its functional IC50 of 440 nM [1] positions it with greater potency than CPCCOEt (IC50 = 6.5 µM) [2] and LY367385 (IC50 = 8.8 µM) [3], but with lower potency than the highly optimized tool compound BAY36-7620 (IC50 = 0.16 µM) [4]. This quantitative placement allows researchers to select N-1-adamantyl-2-quinolinecarboxamide as a moderate-potency probe with a distinct adamantane-containing chemotype, which may offer advantages in solubility and off-target profile compared to the more potent, but structurally distinct, BAY36-7620.
| Evidence Dimension | Functional antagonism of mGluR1 receptor |
|---|---|
| Target Compound Data | IC50 = 440 nM |
| Comparator Or Baseline | CPCCOEt (IC50 = 6.5 µM); LY367385 (IC50 = 8.8 µM); BAY36-7620 (IC50 = 0.16 µM) |
| Quantified Difference | Target is ~15-fold more potent than CPCCOEt and ~20-fold more potent than LY367385; ~2.8-fold less potent than BAY36-7620. |
| Conditions | Functional assay measuring accumulation of [3H]inositol phosphate in rat cerebellar granule cells for target compound [1]; inhibition of glutamate-induced calcium increase for CPCCOEt [2]; inhibition of quisqualate-induced PI hydrolysis for LY367385 [3]; and inhibition of Glu-stimulated IP for BAY36-7620 [4]. |
Why This Matters
This quantitative potency range is critical for researchers designing dose-response experiments or seeking a pharmacological tool with a specific activity window to avoid complete receptor silencing while achieving significant antagonism.
- [1] BindingDB. BDBM50231752 (CHEMBL399161): quinoline-2-carboxylic acid adamantan-1-ylamide. Affinity Data: IC50 440 nM at rat mGluR1. View Source
- [2] Litschig, S., et al. (1999). CPCCOEt, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding. Molecular Pharmacology, 55(3), 453-461. View Source
- [3] Clark, B. P., et al. (1999). (RS)-1-aminoindan-1,5-dicarboxylic acid and (S)-(+)-2-amino-4-phosphonobutanoic acid, but not (RS)-alpha-methyl-4-carboxyphenylglycine, differentiate between mGlu1 and mGlu5 receptor-mediated phosphoinositide hydrolysis in the neonatal rat spinal cord. Neuropharmacology, 38(10), 1519-1525. View Source
- [4] Carroll, F. Y., et al. (2001). BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity. Molecular Pharmacology, 59(5), 965-973. View Source
